UPLC Relative Retention Time: Cyclophosphamide Related Compound D vs. Related Compounds A and B
In a validated stability‑indicating UPLC method using an Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm) with a pH 7.0 buffer/acetonitrile gradient at 0.5 mL/min and UV detection at 195 nm, Cyclophosphamide Related Compound D (CAS 45164‑26‑9 free base) showed a relative retention time (RRT) of approximately 0.23 relative to cyclophosphamide (retention time ~4.18 min). In the same system, Cyclophosphamide Related Compound A eluted at RRT ~0.91 and Related Compound B at RRT ~0.17 [1]. The RRT of 0.23 is substantially separated from both Related Compound A (ΔRRT = 0.68) and Related Compound B (ΔRRT = 0.06), although baseline resolution from Compound B demands adequate column efficiency.
| Evidence Dimension | Relative retention time (RRT) by UPLC |
|---|---|
| Target Compound Data | RRT = 0.23 (Cyclophosphamide Related Compound D, free base CAS 45164-26-9) |
| Comparator Or Baseline | Cyclophosphamide Related Compound A: RRT = 0.91; Cyclophosphamide Related Compound B: RRT = 0.17 |
| Quantified Difference | ΔRRT (D vs. A) = 0.68; ΔRRT (D vs. B) = 0.06 |
| Conditions | Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm; gradient of pH 7.0 buffer (A) and pH 7.0 buffer/acetonitrile 20:80 (B); flow rate 0.5 mL/min; detection at 195 nm |
Why This Matters
The distinct RRT of 0.23 enables unambiguous peak identification in finished product impurity profiling, preventing misassignment with co‑eluting analogs and ensuring compliance with USP system suitability criteria.
- [1] Ankalla, K. K., & Gollapalli, N. R. (2026). A Stability‑Indicating UPLC Method for Quantification of Cyclophosphamide Related Compounds in Pharmaceutical Dosage Forms. World Journal of Pharmacy and Pharmaceutical Sciences, 15(3), Article ID 9099. View Source
